molecular formula C28H25NO4 B12190481 (4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12190481
M. Wt: 439.5 g/mol
InChI Key: BVHHMHSSOLMHJK-SHHOIMCASA-N
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Description

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, benzofuran, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzofuran Group: The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, where the benzofuran ring is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Benzyl and Methylphenyl Groups: The benzyl and methylphenyl groups can be attached through nucleophilic substitution reactions, where the appropriate benzyl halide and methylphenyl halide react with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Benzyl halides, methylphenyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Research: Use as a probe or tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require further research and validation.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    1-benzyl-3-hydroxy-4-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzofuran ring.

Uniqueness

The uniqueness of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which may confer unique biological or material properties not found in similar compounds.

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

(4E)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H25NO4/c1-17-8-10-20(11-9-17)25-24(26(30)21-12-13-23-22(15-21)14-18(2)33-23)27(31)28(32)29(25)16-19-6-4-3-5-7-19/h3-13,15,18,25,30H,14,16H2,1-2H3/b26-24+

InChI Key

BVHHMHSSOLMHJK-SHHOIMCASA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C)O

Origin of Product

United States

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